

physical and chemical properties of 3-Amino-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-chlorobenzonitrile

Cat. No.: B1278834

[Get Quote](#)

An In-depth Technical Guide to 3-Amino-5-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chlorobenzonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring an amino group, a chloro substituent, and a nitrile moiety on a benzene ring, provides multiple reactive sites for further chemical modifications. This guide offers a comprehensive overview of the physical and chemical properties of **3-Amino-5-chlorobenzonitrile**, detailed experimental protocols for its synthesis, and an exploration of its relevance in drug discovery and development.

Core Physical and Chemical Properties

3-Amino-5-chlorobenzonitrile is typically an off-white to light yellow solid at room temperature.^[1] A summary of its key physical and chemical properties is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ CIN ₂	[2][3]
Molecular Weight	152.58 g/mol	[2][3]
CAS Number	53312-78-0	[2][3]
Appearance	Off-white to light yellow solid/powder	[1]
Boiling Point	309.0 ± 22.0 °C at 760 mmHg	[2]
Density (Predicted)	1.33 g/cm ³	[1]
pKa (Predicted)	1.73 ± 0.10	[1]
Storage Temperature	2-8°C, protect from light	[1]

Synonyms:

- Benzonitrile, 3-amino-5-chloro-[2]
- 5-Amino-3-chlorobenzonitrile[2]
- 5-Cyano-3-chloroaniline[2]
- 3-Chloro-5-cyanoaniline[2]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **3-Amino-5-chlorobenzonitrile**. While comprehensive experimental spectra are not readily available in all public databases, predicted data and information from related compounds provide valuable insights.

Mass Spectrometry

Predicted mass spectrometry data indicates the following mass-to-charge ratios (m/z) for various adducts of **3-Amino-5-chlorobenzonitrile**:

Adduct	m/z
[M+H] ⁺	153.02141
[M+Na] ⁺	175.00335
[M-H] ⁻	151.00685
[M+NH ₄] ⁺	170.04795
[M+K] ⁺	190.97729
[M] ⁺	152.01358

(Data from PubChemLite)[\[4\]](#)

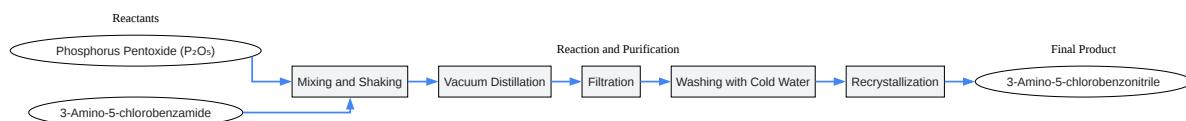
Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **3-Amino-5-chlorobenzonitrile** is not widely published, general principles of NMR spectroscopy can be used to predict the expected chemical shifts. The aromatic protons would appear in the aromatic region of the ¹H NMR spectrum, and their splitting patterns would be indicative of their substitution pattern. In the ¹³C NMR spectrum, distinct signals would be observed for each of the seven carbon atoms, with the carbon of the nitrile group appearing at a characteristic downfield shift. For reference, the ¹H and ¹³C NMR spectra of the related compound 3-aminobenzonitrile are available in public databases.[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **3-Amino-5-chlorobenzonitrile** would be expected to show characteristic absorption bands for the amine (N-H stretching and bending), nitrile (C≡N stretching), and aromatic (C-H and C=C stretching) functional groups. The C≡N stretching vibration for aromatic nitriles typically appears in the range of 2240-2220 cm⁻¹.[\[6\]](#)

Experimental Protocols


Synthesis of 3-Amino-5-chlorobenzonitrile

A common laboratory-scale synthesis of **3-Amino-5-chlorobenzonitrile** involves the dehydration of 3-amino-5-chlorobenzamide. While a detailed, step-by-step protocol for this

specific conversion is not readily available, a general procedure for a similar transformation, the synthesis of 2-amino-5-chlorobenzonitrile from 2-amino-5-chlorobenzamide, is described below. This can be adapted for the synthesis of the 3-amino isomer.

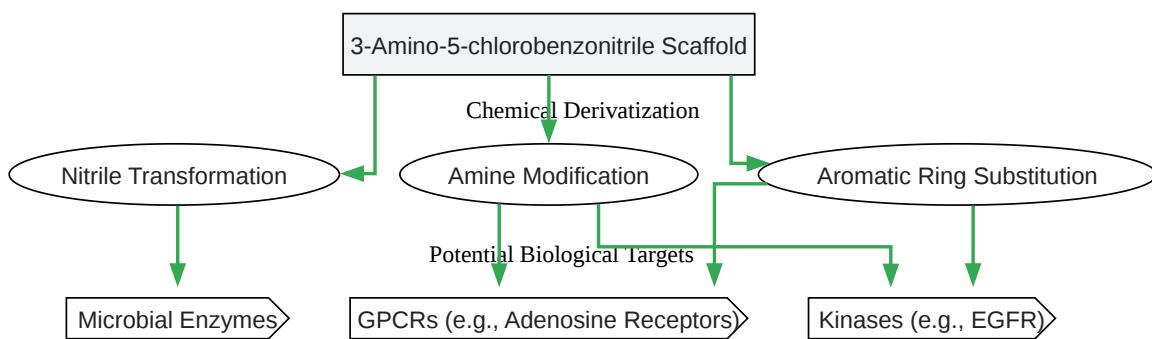
General Procedure for Dehydration of an Aminochlorobenzamide:

- Reactants: 2-amino-5-chlorobenzamide and phosphorus pentoxide (P_2O_5).
- Reaction Setup: The reactants are combined in a round bottom flask.
- Reaction Conditions: The mixture is shaken for a period, followed by vacuum distillation.
- Workup: The distillate, containing the desired aminochlorobenzonitrile and phosphoric acid, is collected. The solid product is separated by filtration.
- Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.^[7]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Amino-5-chlorobenzonitrile**.

Applications in Drug Discovery and Development


While specific biological activities of **3-Amino-5-chlorobenzonitrile** are not extensively documented, its role as a chemical intermediate suggests its utility in the synthesis of more

complex molecules with potential therapeutic applications. Substituted benzonitriles are known precursors to a variety of pharmacologically active compounds.[7]

Derivatives of related aminobenzonitriles and aminobenzoic acids have been explored for various therapeutic targets:

- **Antimicrobial Agents:** Some derivatives have shown promising activity against various bacterial strains.[8]
- **EGFR Inhibitors:** Certain 4-amino-3-chloro benzoate ester derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a target in cancer therapy.[9]
- **Adenosine Receptor Antagonists:** Triazole-pyrimidine-methylbenzonitrile derivatives have been designed and synthesized as dual A₂A/A₂B adenosine receptor antagonists for potential use in cancer immunotherapy.[10]

The presence of the amino and nitrile groups allows for a range of chemical transformations, making **3-Amino-5-chlorobenzonitrile** a versatile scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

[Click to download full resolution via product page](#)

Caption: Potential drug discovery pathways utilizing **3-Amino-5-chlorobenzonitrile**.

Safety and Handling

3-Amino-5-chlorobenzonitrile is classified as harmful and an irritant. The following hazard statements apply:

- H302: Harmful if swallowed.[11]
- H315: Causes skin irritation.[11]
- H319: Causes serious eye irritation.[11]
- H335: May cause respiratory irritation.[11]

Precautionary Measures:

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

3-Amino-5-chlorobenzonitrile is a key chemical building block with significant potential in the development of new pharmaceuticals and other specialty chemicals. This guide has provided a summary of its known physical and chemical properties, outlined a general synthetic approach, and highlighted its relevance in the broader context of drug discovery. Further research into the specific biological activities of this compound and its derivatives may unveil new therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scs.illinois.edu [scs.illinois.edu]
- 2. echemi.com [echemi.com]
- 3. 3-Amino-5-chlorobenzonitrile | 53312-78-0 | DCA31278 [biosynth.com]
- 4. PubChemLite - 3-amino-5-chlorobenzonitrile (C7H5CIN2) [pubchemlite.lcsb.uni.lu]
- 5. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mason.gmu.edu [mason.gmu.edu]
- To cite this document: BenchChem. [physical and chemical properties of 3-Amino-5-chlorobenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278834#physical-and-chemical-properties-of-3-amino-5-chlorobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com